molecular formula C18H18FN5O3 B2944505 3-(2,4-dimethoxyphenyl)-N-(2-fluorophenyl)-2-(2H-tetrazol-5-yl)propanamide CAS No. 483995-01-3

3-(2,4-dimethoxyphenyl)-N-(2-fluorophenyl)-2-(2H-tetrazol-5-yl)propanamide

Cat. No.: B2944505
CAS No.: 483995-01-3
M. Wt: 371.372
InChI Key: MKZSIHTWWZACIK-UHFFFAOYSA-N
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Description

Chemical Structure and Properties
The compound 3-(2,4-dimethoxyphenyl)-N-(2-fluorophenyl)-2-(2H-tetrazol-5-yl)propanamide (CAS: 483995-01-3) features a propanamide backbone with three key substituents:

  • A 2,4-dimethoxyphenyl group at position 3, providing electron-donating methoxy groups.
  • An N-(2-fluorophenyl) group, introducing an electron-withdrawing fluorine atom.
  • A 2H-tetrazol-5-yl ring at position 2, a heterocycle known for its strong hydrogen-bonding capacity and metabolic stability.

Molecular Formula: C₁₈H₁₈FN₅O₃
Molecular Weight: 371.37 g/mol
Purity: >90% (as per commercial specifications) .

Properties

IUPAC Name

3-(2,4-dimethoxyphenyl)-N-(2-fluorophenyl)-2-(2H-tetrazol-5-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FN5O3/c1-26-12-8-7-11(16(10-12)27-2)9-13(17-21-23-24-22-17)18(25)20-15-6-4-3-5-14(15)19/h3-8,10,13H,9H2,1-2H3,(H,20,25)(H,21,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKZSIHTWWZACIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CC(C2=NNN=N2)C(=O)NC3=CC=CC=C3F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(2,4-dimethoxyphenyl)-N-(2-fluorophenyl)-2-(2H-tetrazol-5-yl)propanamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C_{19}H_{21}F_{N}_{5}O_{3}, and it features a tetrazole ring, which is known for its role in enhancing bioactivity. The presence of methoxy and fluorine substituents contributes to its lipophilicity and biological interactions.

Anticancer Properties

Recent studies have highlighted the anticancer potential of similar tetrazole derivatives. For instance, compounds with a tetrazole moiety have demonstrated significant cytotoxicity against various cancer cell lines. The structure-activity relationship (SAR) indicates that the presence of specific substituents can enhance activity against cancer cells. For example, a related compound exhibited an IC50 value of 1.68 µg/mL against human glioblastoma cells, suggesting that modifications to the phenyl ring can influence efficacy .

The proposed mechanisms for the anticancer activity of tetrazole derivatives include:

  • Microtubule Destabilization : Some studies suggest that tetrazole compounds act as microtubule destabilizers, which is crucial for inhibiting cancer cell proliferation .
  • Inhibition of Key Enzymes : Molecular docking studies have indicated that these compounds may inhibit serine proteases involved in tumor growth .

Study 1: Cytotoxicity Assessment

A study evaluated the cytotoxic effects of various tetrazole derivatives on different cancer cell lines. The results indicated that compounds with a 2-fluorophenyl substituent showed enhanced cytotoxicity compared to their non-fluorinated counterparts. The IC50 values ranged from 1.68 to over 30 µg/mL depending on the specific structural modifications .

Study 2: Molecular Dynamics Simulations

Molecular dynamics simulations were employed to understand the binding affinities of these compounds to target proteins involved in cancer progression. Results indicated that the compound effectively interacts with target sites through hydrophobic interactions, which are critical for its biological activity .

Data Table: Biological Activity Summary

Compound NameIC50 (µg/mL)TargetMechanism
This compound1.68Human glioblastoma U251Microtubule destabilization
Related Tetrazole Derivative>30Various cancer cell linesEnzyme inhibition

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

Compound A : 3-(2,3-Dimethoxyphenyl)-N-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide
  • Molecular Formula : C₁₉H₂₀N₅O₄
  • Key Differences :
    • Methoxy groups at 2,3-positions on the phenyl ring (vs. 2,4 in the target compound).
    • N-(4-methoxyphenyl) substituent instead of N-(2-fluorophenyl).
  • Altered substituent positions may affect binding affinity in receptor-ligand interactions .
Compound B : (E)-3-(2,5-dimethoxyphenyl)-N-(4-(4-(4-fluorophenyl)-2-((4-fluorophenyl)diazenyl)-1-methyl-1H-imidazol-5-yl)pyridin-2-yl)propanamide
  • Molecular Formula : C₃₃H₂₈F₂N₆O₃
  • Key Differences :
    • Diazenyl-linked imidazole-pyridine core replaces the tetrazole ring.
    • Additional fluorophenyl and methyl groups.
  • Impact :
    • The extended π-conjugated system may improve solubility but reduce bioavailability due to increased molecular weight (598.69 g/mol vs. 371.37 g/mol).
    • The diazenyl group introduces redox activity, which could influence stability .

Role of the Tetrazole Moiety

Compound C : N-Pentanoyl-N-{[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl}-L-valine
  • Molecular Formula : C₃₃H₃₈N₆O₅
  • Key Differences :
    • Biphenyl-tetrazole system linked to a valine residue.
    • Larger molecular weight (598.69 g/mol).
  • Impact :
    • The biphenyl-tetrazole motif is characteristic of angiotensin II receptor blockers (e.g., valsartan), suggesting the target compound may share similar cardiovascular applications.
    • The valine moiety enhances water solubility, a feature absent in the target compound .

Fluorophenyl vs. Other Aromatic Substituents

Compound D : 3-(2-fluorophenyl)-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}propanamide
  • Molecular Formula : C₂₁H₂₂FN₃O
  • Key Differences :
    • Pyrazole ring replaces the tetrazole.
    • Ethyl linker to a substituted phenyl group.
  • Impact: The pyrazole’s lower acidity (pKa ~10–12 vs. The ethyl spacer may improve membrane permeability .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties Reference
Target Compound C₁₈H₁₈FN₅O₃ 371.37 2,4-Dimethoxyphenyl, 2-fluorophenyl High hydrogen-bonding (tetrazole)
Compound A C₁₉H₂₀N₅O₄ 394.39 2,3-Dimethoxyphenyl, 4-methoxyphenyl Enhanced electron donation
Compound B C₃₃H₂₈F₂N₆O₃ 598.69 Diazenyl-imidazole, fluorophenyl Redox-active, lower bioavailability
Compound C C₃₃H₃₈N₆O₅ 598.69 Biphenyl-tetrazole, valine Angiotensin II receptor affinity
Compound D C₂₁H₂₂FN₃O 351.41 Pyrazole, fluorophenyl Improved permeability

Research Implications

  • Optimization : Replacing the 2-fluorophenyl with bulkier groups (e.g., 2,4-dichlorophenyl, as in ) could enhance lipophilicity for CNS targeting.
  • Synthetic Challenges : Cyclization steps for tetrazole formation (e.g., via nitrile-azide cycloaddition) require precise conditions to avoid byproducts .

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